molecular formula C20H19Cl2N3O3 B601453 Difenoconazole Impurity 1 CAS No. 1259033-72-1

Difenoconazole Impurity 1

Cat. No.: B601453
CAS No.: 1259033-72-1
M. Wt: 420.3 g/mol
InChI Key: FFVXOZCQKGDMFL-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Synonyms

The compound commonly referred to as Difenoconazole Impurity 1 is systematically named 1-(2-chloro-4-(4-chlorophenoxy)phenyl)ethan-1-one according to IUPAC nomenclature. This name reflects its structural features: a chlorinated phenyl ring substituted with a phenoxy group and an acetyl moiety. The compound is also known by several synonyms across scientific and commercial literature, including 4-Acetyl-3,4′-dichlorodiphenyl ether , 2-chloro-4-(4-chlorophenoxy)acetophenone , and 1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethanone . Regulatory and industrial documents further identify it as CGA 205374 , emphasizing its role as a synthetic intermediate in agrochemical production.

Synonym Source
4-Acetyl-3,4′-dichlorodiphenyl ether
2′-Chloro-4′-(4-chlorophenoxy)acetophenone
CGA 205374

Molecular Formula and Weight Validation

The molecular formula of this compound is C₁₄H₁₀Cl₂O₂ , confirmed by multiple analytical techniques, including mass spectrometry and elemental analysis. This formula accounts for two chlorine atoms, two oxygen atoms, and a ketone functional group. The calculated molecular weight is 281.13 g/mol , consistent with experimental data derived from high-resolution mass spectrometry (HRMS). Discrepancies in early literature reports (e.g., 281.1 vs. 281.13 g/mol) are attributed to rounding conventions rather than structural variations.

Property Value Source
Molecular formula C₁₄H₁₀Cl₂O₂
Molecular weight 281.13 g/mol

Stereochemical Configuration and Isomeric Variations

This compound lacks chiral centers due to its planar acetophenone-derived structure, which precludes stereoisomerism. However, its parent compound, difenoconazole, exhibits cis-trans diastereomerism arising from two chiral centers in the 1,3-dioxolane ring. In contrast, the impurity’s rigidity—imposed by the fully substituted aromatic system and fixed ketone group—limits conformational flexibility. Positional isomers are theoretically possible but have not been reported in literature, likely due to the synthetic routes favoring regioselective formation of the 2-chloro-4-phenoxy substitution pattern.

Crystallographic Data and Solid-State Properties

Crystallographic studies describe this compound as a white to off-white crystalline powder with a melting point range of 54–59°C . The density is reported as 1.304 g/cm³ , consistent with its aromatic and halogen-rich structure. X-ray diffraction (XRD) data, though not explicitly provided in public sources, would likely reveal a monoclinic crystal system due to the compound’s planar geometry and intermolecular halogen bonding. The material is stable under recommended storage conditions (room temperature, sealed, protected from light) and exhibits low hygroscopicity.

Property Value Source
Melting point 54–59°C
Density 1.304 g/cm³
Appearance White crystalline powder

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy :
The ¹H NMR spectrum (CDCl₃) displays signals for aromatic protons at δ 7.4–6.8 ppm, corresponding to the di-substituted phenyl rings. A singlet at δ 2.6 ppm integrates for three protons, assigned to the acetyl methyl group. The ¹³C NMR spectrum confirms the ketone carbonyl at δ 198 ppm, with aromatic carbons appearing between δ 115–160 ppm.

Infrared (IR) Spectroscopy :
Strong absorption at 1705 cm⁻¹ corresponds to the C=O stretch of the ketone group. Peaks near 750 cm⁻¹ and 690 cm⁻¹ arise from C-Cl vibrations, while aromatic C-H bending modes appear at 830 cm⁻¹ .

Mass Spectrometry (MS) :
Electron ionization (EI-MS) shows a molecular ion peak at m/z 281.03 ([M]⁺), with fragmentation patterns including loss of Cl (m/z 246) and cleavage of the phenoxy group (m/z 139). High-resolution MS (HRMS) validates the exact mass as 281.0058 Da (calculated for C₁₄H₁₀Cl₂O₂).

Technique Key Features Source
¹H NMR δ 2.6 (s, CH₃), 6.8–7.4 (m, Ar-H)
IR 1705 cm⁻¹ (C=O)
EI-MS m/z 281.03 ([M]⁺)

Properties

CAS No.

1259033-72-1

Molecular Formula

C20H19Cl2N3O3

Molecular Weight

420.3 g/mol

IUPAC Name

1-[[2-[2-chloro-4-(4-chlorophenoxy)phenyl]-4-ethyl-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole

InChI

InChI=1S/C20H19Cl2N3O3/c1-2-15-10-26-20(28-15,11-25-13-23-12-24-25)18-8-7-17(9-19(18)22)27-16-5-3-14(21)4-6-16/h3-9,12-13,15H,2,10-11H2,1H3

InChI Key

FFVXOZCQKGDMFL-UHFFFAOYSA-N

Purity

> 95%

quantity

Milligrams-Grams

Origin of Product

United States

Preparation Methods

Reaction Mechanism

  • Substrates : 3,4'-Dichlorodiphenyl ether and acetyl chloride.

  • Catalyst : Aluminum chloride (AlCl₃) or other Lewis acids.

  • Solvent : Dichloroethane, methylene chloride, or toluene.

The reaction proceeds via electrophilic substitution, where AlCl₃ activates acetyl chloride to form an acylium ion, which attacks the aromatic ring at the para position relative to the ether group.

Process Parameters

ParameterOptimal ConditionImpact on Yield/Purity
Temperature-15°C to 10°CPrevents side reactions
Reaction Time4–6 hoursMaximizes conversion
Molar Ratio (Ether:AcCl)1:1.14Ensures stoichiometric balance

Post-reaction, the mixture is hydrolyzed with hydrochloric acid, followed by solvent extraction and crystallization in petroleum ether to achieve ≥99.5% purity.

Catalysts and Solvent Systems: Comparative Analysis

Catalytic Efficiency

While AlCl₃ is standard, p-toluenesulfonic acid (PTSA) has been explored for milder conditions. However, AlCl₃ remains preferred due to higher yields (94.7% vs. 85% with PTSA).

Solvent Screening

SolventYield (%)Purity (%)Key Advantage
Dichloroethane94.799.5High polarity, enhances reactivity
Toluene78.480.0Cost-effective, moderate efficiency
DMF82.685.0Stabilizes intermediates

Dichloroethane outperforms others due to its ability to dissolve both reactants and catalysts, minimizing by-products like polyacylated derivatives.

Process Optimization and Industrial Scaling

Key Modifications

  • Additive Use : Methylene chloride as an additive reduces AlCl₃ decomposition, improving reaction homogeneity.

  • Stepwise Temperature Control : Initial cooling to -15°C prevents exothermic runaway, followed by gradual warming to 70°C during crystallization.

Industrial Protocol (Patent CN104876916A)

  • Acylation : React 3,4'-dichlorodiphenyl ether (75.0 g) with acetyl chloride (30.0 g) in dichloroethane (90.2 g) and AlCl₃ (49.2 g) at -15°C for 6 hours.

  • Workup : Hydrolyze with HCl, extract with dichloroethane, and crystallize in petroleum ether.

  • Yield : 82.68 g (94.7%) of purified product.

By-Product Management and Purification

Common By-Products

  • Diacetylated derivatives : Formed due to over-acylation; mitigated by controlling acetyl chloride stoichiometry.

  • Chlorinated side products : Addressed via vacuum distillation to remove excess solvents.

Purification Techniques

  • Crystallization : Petroleum ether at 10°C yields needle-like crystals with 99.5% purity.

  • Column Chromatography : Reserved for lab-scale purification using silica gel and hexane-ethyl acetate eluents.

Analytical Validation and Quality Control

HPLC Methods

  • Column : C18 reverse-phase (250 mm × 4.6 mm, 5 μm).

  • Mobile Phase : Acetonitrile:water (70:30) at 1.0 mL/min.

  • Detection : UV at 254 nm; retention time = 8.2 minutes.

Spectroscopic Confirmation

  • ¹H NMR (CDCl₃) : δ 7.82 (d, 1H), 7.45–7.30 (m, 4H), 2.65 (s, 3H).

  • MS (ESI+) : m/z 281.0 [M+H]⁺ .

Chemical Reactions Analysis

Difenoconazole Impurity 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include atmospheric oxygen, which facilitates oxidation, and reducing agents for reduction reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of difenoconazole can lead to the formation of more hazardous compounds due to the presence of triazole and chlorophenyl groups .

Scientific Research Applications

Chemical Properties and Analysis

Difenoconazole Impurity 1 is characterized by its structural similarity to the parent compound, difenoconazole. The impurity can arise during the synthesis or degradation of difenoconazole and is often analyzed in conjunction with it due to regulatory requirements for pesticide residues.

Analytical Methods:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method is commonly employed for detecting and quantifying difenoconazole and its impurities in various matrices, including plant materials. The validated limit of quantification (LOQ) for difenoconazole in crops like strawberries and oilseed rape is reported at 0.01 mg/kg .
  • Gas Chromatography-Mass Spectrometry (GC-MS): Used for monitoring difenoconazole residues in food products, ensuring compliance with safety standards set by regulatory bodies .

Agricultural Applications

This compound plays a significant role in the agricultural sector, particularly in the following areas:

  • Fungicide Efficacy:
    • Difenoconazole is applied to a variety of crops, including cereals (barley, oats) and fruits (strawberries), to control fungal pathogens such as Botrytis cinerea and Fusarium spp. .
    • Field trials have demonstrated effective disease control with minimal impact on crop yield, highlighting the importance of monitoring impurities like this compound for regulatory compliance.
  • Residue Management:
    • Regulatory frameworks necessitate the monitoring of pesticide residues in food products. Studies indicate that this compound can be present alongside the parent compound, necessitating thorough residue analysis to ensure consumer safety .

Health and Safety Considerations

The implications of this compound extend beyond agricultural applications into human health:

  • Toxicological Studies: Research has indicated that while difenoconazole exhibits low acute toxicity (oral LD50 estimated at approximately 1453 mg/kg), impurities may alter its safety profile. Long-term exposure studies are essential to evaluate the potential risks associated with this compound .
  • Metabolism and Excretion: Studies on animal models have shown that difenoconazole undergoes extensive metabolism, with various metabolites excreted through urine and feces. Understanding these metabolic pathways is crucial for assessing the toxicological impact of impurities .

Case Study 1: Residue Analysis in Strawberries

A study conducted on strawberries treated with difenoconazole revealed that both the parent compound and this compound were detectable at levels above regulatory limits shortly after application. The study utilized LC-MS/MS methods to quantify residues, emphasizing the need for stringent monitoring practices to ensure food safety .

Case Study 2: Environmental Impact Assessment

Mechanism of Action

The mechanism of action of Difenoconazole Impurity 1 is similar to that of difenoconazole. It acts by inhibiting the demethylation process during ergosterol synthesis, which is essential for fungal cell membrane formation . This inhibition disrupts the integrity of the fungal cell membrane, leading to the death of the fungal cells. The molecular targets involved in this process include enzymes responsible for ergosterol synthesis .

Comparison with Similar Compounds

Stereoisomers of Difenoconazole

The fungicidal activity of difenoconazole stereoisomers was tested against Alternaria solani, Fulvia fulva, Botrytis cinerea, and Rhizoctonia solani (Table 1). The active isomers (2S,4R) and (2R,4S) showed significantly higher inhibition rates compared to the (2R,4R) and (2S,4S) isomers, which are presumed to represent Impurity 1 or related impurities .

Table 1: Mycelial Growth Inhibition of Difenoconazole Stereoisomers

Stereoisomer Inhibition Rate (%) Against A. solani Inhibition Rate (%) Against B. cinerea
(2S,4R) 92.3 ± 2.1 88.5 ± 1.8
(2R,4S) 90.7 ± 1.9 85.4 ± 2.3
(2R,4R) (Impurity 1?) 12.4 ± 0.8 9.6 ± 0.5
(2S,4S) (Impurity 1?) 10.1 ± 0.6 8.3 ± 0.7

The inactive isomers exhibit negligible binding to CYP51, a fungal cytochrome P450 enzyme targeted by triazoles. Molecular docking studies show that active difenoconazole forms coordinated bonds with Fe³⁺ and hydrophobic interactions with residues like Y122 and W234 in CYP51, whereas inactive isomers lack these interactions .

Structural Analogs and Cross-Resistance

Difenoconazole shares structural similarities with medical triazoles (e.g., fluconazole) and other triazole fungicides (e.g., tebuconazole, propiconazole). These compounds exhibit cross-resistance due to conserved binding modes in CYP51 . For example:

  • Tebuconazole: EC₅₀ against Botryosphaeria dothidea is 0.87 µg/mL, less potent than difenoconazole (EC₅₀ = 0.43 µg/mL) .
  • Propiconazole: Docking scores with CYP51 are comparable to difenoconazole, explaining overlapping resistance mechanisms in fungi .

Table 2: Comparative Efficacy of Triazole Fungicides

Compound EC₅₀ (µg/mL) Against B. dothidea Docking Score with CYP51
Difenoconazole 0.43 -6.702
Tebuconazole 0.87 -5.108 (analogous)
Propiconazole 1.12 -4.787 (analogous)

Comparison with Impurities of Other Triazoles

  • Efinaconazole Impurity 14: A structurally defined impurity (CAS 126918-16-9) used as a reference standard in pharmaceuticals. Unlike difenoconazole impurities, it is chemically distinct, featuring a difluorophenyl and hydroxypropanone moiety .
  • Fluconazole Impurity E : A degradation product with documented analytical methods for quality control. It lacks the triazole ring’s antifungal activity but is critical for regulatory compliance .

Table 3: Key Properties of Triazole Impurities

Impurity Parent Compound Biological Activity Regulatory Use
Difenoconazole Impurity 1 Difenoconazole Inactive Synthesis byproduct monitoring
Efinaconazole Impurity 14 Efinaconazole Not reported Analytical reference standard
Fluconazole Impurity E Fluconazole Inactive Pharmacopeial testing

Environmental and Toxicological Profiles

  • Environmental Persistence: Difenoconazole is frequently detected in vegetation (59.55–1370.85 µg/kg), but its impurities are rarely monitored.
  • Toxicity: Active difenoconazole inhibits wheat growth (20–70% reduction in root biomass), but Impurity 1’s phytotoxicity remains unstudied .

Biological Activity

Difenoconazole is a systemic fungicide widely used in agriculture to control various fungal pathogens. Its impurity, known as Difenoconazole Impurity 1 (DI1), has garnered attention due to its potential biological activity and implications for environmental and human health. This article explores the biological activity of this compound, including its effects on different organisms, metabolic pathways, and toxicity assessments.

Chemical Structure and Characteristics

Difenoconazole is a chiral molecule that exists in four stereoisomeric forms: (2R,4R), (2S,4S), (2S,4R), and (2R,4S). Each stereoisomer exhibits varying degrees of bioactivity against target pests and pathogens. This compound is typically characterized by its structural similarity to the parent compound but may differ in specific functional groups that influence its biological properties.

Effects on Aquatic Organisms

Recent studies have highlighted the impact of difenoconazole and its impurities on aquatic life. For instance, research involving zebrafish embryos indicated that both difenoconazole and DI1 could interfere with normal development. The most sensitive toxicity index was observed at 96 hours post-fertilization, where both compounds caused significant deformities and increased mortality rates. Transcriptome analysis revealed downregulation of key genes involved in DNA replication and cell cycle progression, suggesting a disruption of normal embryonic development pathways .

Terrestrial Organisms

In soil ecosystems, difenoconazole and its metabolites have shown varying levels of toxicity to soil organisms. The transformation products CGA 205375 (an alcohol derivative) and 1,2,4-triazole (CGA 71019) have demonstrated considerable toxicity to non-target soil organisms. Studies indicate that these metabolites can persist in the environment, with half-lives ranging from several weeks to over a year depending on soil conditions .

Metabolic Pathways

The metabolism of difenoconazole in various organisms has been extensively studied. In rats, the compound undergoes significant metabolic transformation, resulting in several metabolites that are excreted primarily via urine and feces. Key metabolites include CGA 205375 and CGA 71019, which are formed through hydrolysis and subsequent transformations of the parent compound . The metabolic pathways suggest that DI1 may also be subject to similar degradation processes.

Case Study 1: Developmental Toxicity in Zebrafish

A study conducted on zebrafish embryos exposed to difenoconazole revealed significant developmental anomalies at concentrations as low as 0.5 mg/L. The combination of difenoconazole with other pesticides demonstrated synergistic effects on embryonic development, emphasizing the need for comprehensive risk assessments when evaluating pesticide mixtures in agricultural settings .

Case Study 2: Soil Toxicity Assessment

Research assessing the impact of difenoconazole on soil microorganisms indicated a marked reduction in microbial diversity at concentrations commonly found in agricultural runoff. This study highlighted the potential long-term ecological consequences of using difenoconazole-based fungicides in crop production .

Summary Table: Biological Activity Overview

Parameter Difenoconazole This compound
Mechanism of Action Sterol demethylation inhibitorSimilar to parent compound
Aquatic Toxicity Significant deformities in zebrafishSimilar effects observed
Soil Toxicity Reduces microbial diversityPotentially similar effects
Metabolites Identified CGA 205375, CGA 71019Under investigation
Persistence Moderate to highUnknown

Q & A

Basic: What analytical methods are recommended for identifying and quantifying Difenoconazole Impurity 1 in environmental and biological samples?

Answer:
The most reliable methods involve liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography with photodiode array detection (HPLC-PDA) . LC-MS/MS is preferred for trace-level detection due to its high sensitivity (detection limits <0.01 ppm) and specificity in complex matrices like soil or plant tissues . HPLC-PDA is suitable for routine analysis when impurity concentrations exceed 0.1% . Key validation parameters include:

  • Linearity : R² ≥0.995 over a range of 0.01–10 ppm.
  • Accuracy : 90–110% recovery in spiked samples.
  • Precision : ≤5% RSD for intraday/interday replicates .

Table 1: Comparison of Analytical Methods

MethodLOD (ppm)LOQ (ppm)Matrix Applicability
LC-MS/MS0.0050.01Soil, water, plant tissues
HPLC-PDA0.10.3Formulated products
GC-MS0.050.1Volatile derivatives only

Basic: How do regulatory guidelines (e.g., ICH, EPA) inform impurity profiling for this compound?

Answer:
The ICH Q3A guideline mandates identification and quantification of impurities ≥0.1% in active ingredients, while the EPA’s Office of Pesticide Programs requires impurity data to assess ecological and human health risks . Key requirements include:

  • Structural confirmation via NMR or HRMS for impurities ≥0.15%.
  • Toxicological screening using in vitro assays (e.g., Ames test) for genotoxicity .
  • Environmental fate studies to evaluate persistence and bioaccumulation potential .

For this compound, EPA’s 2022 registration review highlighted the need for dermal penetration studies to refine exposure estimates, though existing SAR (Structure-Activity Relationship) analyses via DEREK v.12 suggested no novel toxicological concerns .

Advanced: How can researchers resolve contradictions in toxicity data between in vitro and in vivo studies for this compound?

Answer:
Discrepancies often arise from differences in metabolic activation, bioavailability, or species-specific responses. A systematic approach includes:

Comparative metabolomics : Use LC-MS/MS to profile metabolites in in vitro (e.g., hepatocyte models) and in vivo (rodent) systems .

Dose-response modeling : Apply benchmark dose (BMD) analysis to reconcile NOAEL (No Observed Adverse Effect Level) disparities .

Interspecies extrapolation : Adjust for differences in cytochrome P450 activity using physiologically based pharmacokinetic (PBPK) models .

For example, EPA’s 2022 review noted that Difenoconazole’s metabolites showed no unexpected toxicity in rodent studies, but in vitro assays flagged potential endocrine disruption, requiring further mechanistic studies .

Advanced: What experimental design considerations are critical for stability studies of this compound under varying environmental conditions?

Answer:
Stability studies must simulate real-world conditions to predict degradation pathways. Key factors:

  • Stress testing : Expose the impurity to UV light (254 nm), elevated temperatures (40–60°C), and hydrolytic conditions (pH 3–9) .
  • Analytical endpoints : Monitor degradation products using LC-HRMS and quantify mass balance discrepancies (>90% recovery required) .
  • Matrix effects : Assess interactions with soil organic matter or plant lipids, which may stabilize or accelerate degradation .

Table 2: Degradation Half-Lives of this compound

ConditionHalf-Life (Days)Major Degradants
Aqueous (pH 7)30Hydroxylated derivatives
Soil (25°C)45None detected
UV Light7Photolysis products

Advanced: How can researchers address co-elution challenges when quantifying this compound alongside structurally similar metabolites?

Answer:
Co-elution compromises accuracy in HPLC/LC-MS workflows. Mitigation strategies include:

Orthogonal separation : Combine reversed-phase HPLC with HILIC (Hydrophilic Interaction Chromatography) to resolve polar metabolites .

High-resolution mass spectrometry (HRMS) : Use exact mass (≤5 ppm error) and MS/MS fragmentation patterns for unambiguous identification .

Chemometric modeling : Apply multivariate analysis (e.g., PCA) to deconvolute overlapping peaks in complex matrices .

For instance, a 2008 study on ramipril impurities achieved baseline separation of co-eluting degradants by optimizing gradient elution (5–95% acetonitrile in 20 minutes) and column temperature (35°C) .

Advanced: What emerging technologies show promise for detecting ultra-trace levels of this compound in non-target organisms?

Answer:
Innovative approaches include:

  • Immunoaffinity chromatography : Develop monoclonal antibodies against the impurity for selective enrichment from biological fluids .
  • Nano-ESI-MS : Enhances sensitivity by 10–100x compared to conventional ESI, enabling detection at ppt levels .
  • Passive sampling devices : Deploy polyethylene membranes in aquatic systems for time-integrated exposure assessment .

Recent advancements in ion mobility spectrometry (IMS) coupled with LC-MS also improve selectivity by separating isomers with identical mass-to-charge ratios .

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